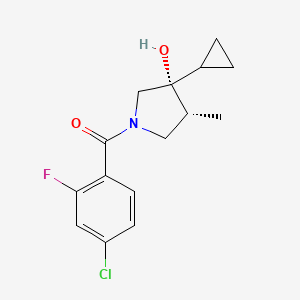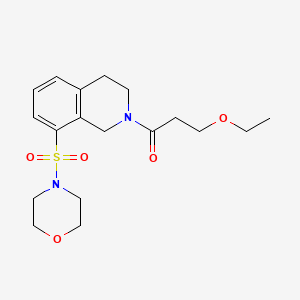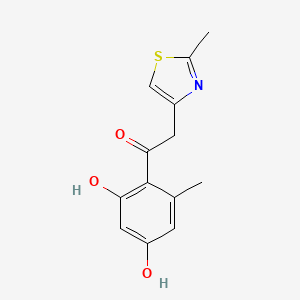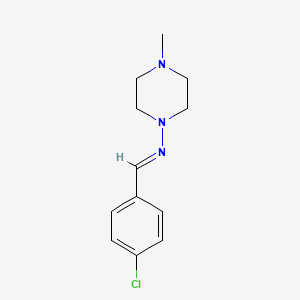![molecular formula C18H21N3S B5551877 1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)
1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of dihydroisoquinoline derivatives, including compounds similar to 1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline, have attracted interest due to their unique structural and chemical properties. These compounds are notable for their potential applications in materials science and medicinal chemistry.
Synthesis Analysis
Dihydroisoquinolines, including derivatives with specific substituents on the pyrimidine ring and the isoquinoline moiety, are synthesized through a variety of methods. Typical approaches involve catalyzed cyclization reactions, condensations, and the use of specific reagents to introduce the desired functional groups (Davydov et al., 1993; Sokol et al., 2002).
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives is characterized by X-ray crystallography and spectroscopic methods, revealing details about the tautomeric forms, electron distribution, and molecular conformation. These studies highlight the importance of substituents in influencing the molecular geometry and stability of the compounds (Davydov et al., 1993; Sokol et al., 2002).
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a series of pyrimidine-azetidinone analogues demonstrated significant antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential applications of similar compounds in developing new antibacterial and antituberculosis drugs (M. Chandrashekaraiah et al., 2014).
Therapeutic Applications
Tetrahydroisoquinolines (THIQs), closely related to the dihydroisoquinoline part of the compound , are considered "privileged scaffolds" in drug discovery, showing promise in treating cancer, malaria, and central nervous system disorders. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the potential of THIQ derivatives in anticancer drug discovery (I. Singh & Purvi A. Shah, 2017).
Antibacterial Agents
Pyrimidine analogues have shown high inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR), suggesting their potential as antibacterial agents. The specificity and potency of these compounds against bacterial DHFR could lead to the development of new antibacterial drugs with a novel mechanism of action (Jay V. Johnson et al., 1989).
Anti-inflammatory Applications
The synthesis of benzimidazole and pyrimidine derivatives has been linked to significant anti-inflammatory activity. This underscores the potential use of related compounds in creating effective anti-inflammatory medications (Prakash Prajapat & G. L. Talesara, 2016).
Cyclization Reactions and Derivative Synthesis
The cyclization of cyanamides, including pyrimidine derivatives, leads to various heterocyclic compounds, indicating a broad application in synthetic chemistry for producing new molecules with potential biological activities (K. Shikhaliev et al., 2008).
Propiedades
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-12-9-13(2)20-17(19-12)22-11-16-15-8-6-5-7-14(15)10-18(3,4)21-16/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLNUSCNOHGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC(CC3=CC=CC=C32)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroisoquinoline, 1-(4,6-dimethylpyrimidin-2-ylsulfanylmethyl)-3,3-dimethyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)






![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)
